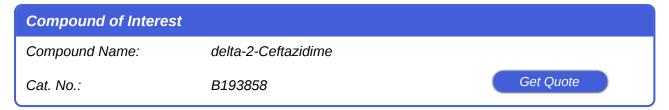


Comparative Stability of Ceftazidime Formulations: A Guide for Researchers

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For drug development professionals, researchers, and scientists, understanding the stability of a drug formulation is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of various ceftazidime formulations, supported by experimental data and detailed methodologies.

Ceftazidime, a third-generation cephalosporin antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β -lactam ring. This degradation is influenced by a multitude of factors including temperature, pH, light exposure, concentration, and the composition of the formulation, including excipients and container materials. The primary degradation products include pyridine and the Δ -2 isomer of ceftazidime.[1][2]

Comparative Stability Data

The stability of ceftazidime is significantly impacted by its physical state, with the powder for injection being markedly more stable than its reconstituted aqueous solutions.[3][4] The following tables summarize quantitative data from various studies on the stability of different ceftazidime formulations under diverse storage conditions.

Table 1: Stability of Reconstituted Ceftazidime Solutions



Concentrati on	Diluent/Con tainer	Storage Temperatur e	Duration	Percent Degradatio n	Reference
4% - 12% (wt/vol)	Not specified	25°C (77°F)	24 hours	< 10%	[1]
1000 mg / 10 mL	Sterile Water	45°C	24 hours	~85%	[3]
100 mg/mL & 200 mg/mL	Sterile Water in Plastic Syringes/Gla ss Vials	21-23°C	8 hours	Stable (>90% remaining)	[5]
100 mg/mL & 200 mg/mL	Sterile Water in Plastic Syringes/Gla ss Vials	4°C	96 hours	Stable (>90% remaining)	[5]
12 mg/mL & 25 mg/mL	0.9% Saline in Elastomeric Devices	2-8°C followed by 12 hours at 32°C	48 hours + 12 hours	< 10%	[6]
40 mg/mL	5% Dextrose or 0.9% Sodium Chloride	20°C and 35°C	20 hours	Higher in PVC/PP bags than glass	[7]
125 mg/mL	7.5% Icodextrin or pH Neutral PD Solution	25°C	24 hours	Stable (>90% remaining)	[8]
125 mg/mL	7.5% Icodextrin or pH Neutral PD Solution	4°C	168 hours	Stable (>90% remaining)	[8]



Table 2: Stability of Ceftazidime Powder for Injection

Storage Condition	Duration	Percent Degradation	Reference
45°C	28 days	~8%	[4]
Visible Radiation (320 nm)	28 days	~8%	[4]
Ultraviolet Radiation (254 nm)	28 days	~5%	[4]

Key Factors Influencing Ceftazidime Stability

- Temperature: Higher temperatures significantly accelerate the degradation of ceftazidime in solution.[1][3] Stability is greatly enhanced at refrigerated (2-8°C) or frozen (-20°C) temperatures.[5]
- pH: The pH of the solution is a critical factor. Maximum stability is observed in the pH range of 4.5 to 6.5.[9] Exposure to a pH of ≤4 can lead to immediate precipitation.[1]
- Light: Exposure to both ultraviolet and visible light can cause degradation of ceftazidime, particularly in its reconstituted form.[3][4]
- Container Material: Studies have shown that ceftazidime solutions are more stable in glass bottles compared to polyvinyl chloride (PVC) or polypropylene (PP) bags, with PP bags showing slightly better stability than PVC.[7][10]
- Excipients and Co-formulated Drugs: The presence of other substances can affect stability.
 For instance, ceftazidime has shown physical incompatibilities with vancomycin, nicardipine, midazolam, and propofol, and a chemical incompatibility with N-acetylcysteine.[1]

Experimental Protocols

1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method



A robust stability-indicating HPLC method is essential for accurately quantifying ceftazidime and its degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
- Column: A reverse-phase C18 column (e.g., Lichrosorb 100RP-18, 25 cm x 0.4 cm, 5-µm pore size) is commonly employed.[1]
- Mobile Phase: An isocratic elution with a mixture of a buffer and an organic solvent is often used. A common mobile phase consists of 10 mM sodium acetate buffer (pH 4.0) and acetonitrile in a ratio of 89:11 (v/v).[1]
- Detection: UV detection is typically performed at 254 nm.[1]
- Procedure:
 - Prepare standard solutions of ceftazidime of known concentrations.
 - Prepare samples of the ceftazidime formulations under investigation at various time points during the stability study.
 - Inject a fixed volume of the standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the peak areas of ceftazidime and its degradation products.
 - Calculate the concentration of ceftazidime in the samples by comparing their peak areas to those of the standard solutions.

2. Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

• Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 2N HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[11]



- Alkaline Hydrolysis: Expose the drug substance to a basic solution (e.g., 2N NaOH) under similar conditions as acid hydrolysis.[11]
- Oxidative Degradation: Treat the drug substance with an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂), at an elevated temperature.[11]
- Thermal Degradation: Expose the drug substance (in solid state or solution) to high temperatures (e.g., 45°C) for an extended period.[3]
- Photodegradation: Expose the drug substance to UV (e.g., 254 nm) and visible light (e.g., 320 nm) for a defined duration.[3][4]

Following exposure to these stress conditions, the samples are analyzed using a stability-indicating analytical method like HPLC to identify and quantify the degradation products.

Visualizing Degradation and Experimental Workflow

To better illustrate the processes involved in ceftazidime stability, the following diagrams are provided.

Caption: Major degradation pathways of ceftazidime in aqueous solutions.

Caption: A typical experimental workflow for a comparative stability study.

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